molecular formula C2HF5S B1621462 Ethynyl(pentafluoro)-$l^{6}-sulfane CAS No. 917-89-5

Ethynyl(pentafluoro)-$l^{6}-sulfane

Cat. No.: B1621462
CAS No.: 917-89-5
M. Wt: 152.09 g/mol
InChI Key: MTLCYNJLMYQYBE-UHFFFAOYSA-N
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Description

Ethynyl compounds are generally organic compounds that contain a carbon-carbon triple bond . Pentafluorophenyl compounds are those that contain a phenyl group (a ring of six carbon atoms) where five of the hydrogen atoms have been replaced by fluorine atoms . Sulfane is a term used to describe compounds containing sulfur .


Molecular Structure Analysis

The molecular structure of a compound like “Ethynyl(pentafluoro)-$l^{6}-sulfane” would likely be complex due to the presence of the ethynyl group, the pentafluorophenyl group, and the sulfane. Ethynyl groups are linear, while pentafluorophenyl groups are planar and aromatic .


Chemical Reactions Analysis

Ethynyl compounds are known to participate in a variety of chemical reactions, often involving the addition of groups to the carbon-carbon triple bond . Pentafluorophenyl compounds, due to the high electronegativity of fluorine, are often quite reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on the specific arrangement of these groups in the molecule. In general, ethynyl compounds can be expected to have relatively low boiling points due to their linear shape, while the presence of the pentafluorophenyl group could increase the compound’s reactivity .

Mechanism of Action

Without specific context, it’s difficult to discuss the “mechanism of action” of a chemical compound. This term is often used in the context of bioactive compounds to describe how they exert their effects in a biological system .

Future Directions

The study of ethynyl and pentafluorophenyl compounds is an active area of research, with potential applications in areas such as materials science and medicinal chemistry . The synthesis and study of new compounds containing these groups could provide valuable insights into their properties and potential uses.

Properties

IUPAC Name

ethynyl(pentafluoro)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5S/c1-2-8(3,4,5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCYNJLMYQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CS(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382040
Record name ethynyl(pentafluoro)-$l^{6}-sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-89-5
Record name ethynyl(pentafluoro)-$l^{6}-sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
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Ethynyl(pentafluoro)-$l^{6}-sulfane
Reactant of Route 5
Ethynyl(pentafluoro)-$l^{6}-sulfane
Reactant of Route 6
Ethynyl(pentafluoro)-$l^{6}-sulfane

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